molecular formula C20H46N4O2 B5003302 ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium

ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium

Cat. No.: B5003302
M. Wt: 374.6 g/mol
InChI Key: FJAHBNRJPMOOPJ-UHFFFAOYSA-P
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Description

Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium is a compound that combines the properties of ethane-1,2-diolate and 2,2,6,6-tetramethylpiperidin-4-yl)azanium. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium typically involves the following steps:

    Formation of 2,2,6,6-tetramethylpiperidin-4-yl)azanium: This can be achieved by reacting 2,2,6,6-tetramethylpiperidine with an appropriate acid to form the azanium ion.

    Combination with Ethane-1,2-diolate: The azanium ion is then combined with ethane-1,2-diolate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced reactors and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used in oxidation reactions.

    2,2,6,6-Tetramethylpiperidine: A precursor to various derivatives, including TEMPO.

Uniqueness

Ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium is unique due to its combined properties of ethane-1,2-diolate and 2,2,6,6-tetramethylpiperidin-4-yl)azanium, which confer distinct reactivity and applications compared to similar compounds .

Properties

IUPAC Name

ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H20N2.C2H4O2/c2*1-8(2)5-7(10)6-9(3,4)11-8;3-1-2-4/h2*7,11H,5-6,10H2,1-4H3;1-2H2/q;;-2/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHBNRJPMOOPJ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)[NH3+])C.CC1(CC(CC(N1)(C)C)[NH3+])C.C(C[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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